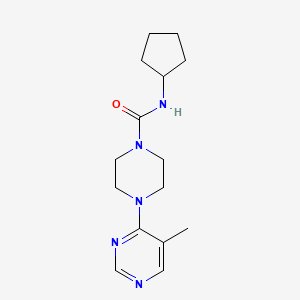

N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O/c1-12-10-16-11-17-14(12)19-6-8-20(9-7-19)15(21)18-13-4-2-3-5-13/h10-11,13H,2-9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPCWKCAHBTNCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthetic Routes

Nucleophilic Substitution and Coupling Strategies

A foundational approach involves constructing the piperazine-carboxamide core through sequential nucleophilic substitutions and coupling reactions. The synthesis typically begins with halogenated pyrimidine derivatives, which undergo nucleophilic aromatic substitution with piperazine intermediates. For example, 6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one reacts with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. This step forms a critical C–N bond between the pyrimidine and piperazine moieties.

Subsequent coupling with vinyl butyl ether under palladium catalysis (e.g., Pd(OAc)₂) facilitates Heck-type reactions to introduce functional groups at specific positions. Acidic deprotection (e.g., using HCl in dioxane) removes tert-butoxycarbonyl (Boc) protecting groups, yielding the free amine intermediate. Final carboxamide formation employs cyclopentyl isocyanate or carbodiimide-mediated coupling (e.g., EDCI/HOBt) with cyclopentylamine.

Key Reaction Conditions:

- Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).

- Temperatures : 80–120°C for substitution reactions; ambient temperature for coupling steps.

- Catalysts : Palladium acetate for Heck reactions; triethylamine as a base.

Bromination and Cyclization Sequences

Alternative routes prioritize bromination to activate pyrimidine intermediates. Li et al. (2019) reported an eight-step synthesis starting from 2-(methylthio)pyrimidin-4-(3H)-one:

- Thionyl chloride-mediated chlorination to form 4-chloro-2-(methylthio)pyrimidine.

- Bromination using N-bromosuccinimide (NBS) in CCl₄ to yield 4-chloro-6-bromo-2-(methylthio)pyrimidine.

- Nucleophilic substitution with cyclopentylamine to introduce the cyclopentyl group.

- Heck reaction with vinyl butyl ether to construct the pyrido[2,3-d]pyrimidine scaffold.

- Oxidation of the methylthio group to methylsulfonyl using m-CPBA.

- Cross-coupling with tert-butyl piperazine-1-carboxylate under Buchwald-Hartwig conditions.

This method achieves an overall yield of 10%, with purity exceeding 98% after recrystallization.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

To enhance efficiency, industrial processes employ continuous flow chemistry. For instance, the coupling of 4-(6-aminopyridin-3-yl)piperazine-1-tert-butyl carboxylate with brominated pyridino-pyrimidine ketone is conducted in a pressurized reactor at 95–105°C, reducing reaction time from 24 hours (batch) to 6 hours.

Purification and Yield Enhancements

Critical steps for scalability include:

- Crystallization : Intermediate II (4-{6-[6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino]pyridin-3-yl}piperazine-1-carboxylate) is purified via cooling crystallization in ethanol/water mixtures, achieving >99% purity.

- Acid-Base Workup : Final deprotection using HCl in dioxane, followed by neutralization with NaOH, isolates the product in 85% yield.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies:

Reaction Mechanism and Kinetics

Challenges and Mitigation Strategies

Impurity Formation

Common impurities include des-cyclopentyl analogs and over-brominated byproducts. These are minimized by:

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate downstream purification. Switching to THF/water biphasic systems enhances extractive workup efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced with other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Coupling Agents: EDCI, HOBt.

Major Products

Oxidation Products: Cyclopentyl ketones or alcohols.

Reduction Products: Reduced pyrimidine derivatives.

Substitution Products: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe in biochemical assays to understand protein-ligand interactions and enzyme kinetics.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Target Selectivity and Pharmacological Profiles

- This compound: Demonstrates high specificity for Autotaxin, a key enzyme in LPA-mediated signaling pathways implicated in fibrosis and cancer metastasis. Its quinazolinone moiety enhances hydrophobic interactions within the enzyme's binding pocket .

- PKM-833: Exhibits FAAH inhibition with nanomolar potency, showing oral bioavailability and efficacy in inflammatory pain models. The trifluoromethyl chroman group contributes to metabolic stability .

- Compound 6: Targets mitochondrial function under glucose starvation, disrupting energy metabolism in tumor cells. The thienopyrimidine group enhances cytotoxicity compared to amuvatinib, with cell line-specific activity .

- BCTC : A well-characterized TRPM8 antagonist, effective in cold hypersensitivity models. Its tert-butylphenyl group optimizes steric hindrance for channel blockade .

Impact of Substituents on Bioactivity

Carboxamide Nitrogen Modifications

- Cyclopentyl vs. Aryl Groups : The cyclopentyl group in this compound enhances lipophilicity and target binding compared to aryl-substituted analogues like BCTC (tert-butylphenyl) or A25–A30 (halogenated phenyl). This modification may improve membrane permeability but reduce water solubility .

- Pyrimidine vs. Pyridine/Quinazolinone: The 5-methylpyrimidin-4-yl group provides a planar heterocyclic structure conducive to π-π stacking in enzyme active sites. In contrast, quinazolinone derivatives (e.g., A25–A30) exhibit broader antiproliferative effects due to DNA intercalation or kinase inhibition .

Piperazine Ring Functionalization

- Heteroaromatic vs. Aliphatic Substituents: Thienopyrimidine (Compound 6) and pyridazine (PKM-833) substituents introduce electron-rich regions for hydrogen bonding, enhancing target engagement. Aliphatic groups (e.g., cyclopentyl) favor hydrophobic interactions critical for Autotaxin inhibition .

Table 2: Physicochemical Data for Selected Analogues

Stability and Metabolic Considerations

- This compound: Limited solubility may necessitate prodrug formulations. The cyclopentyl group likely reduces oxidative metabolism compared to aryl analogues.

- PKM-833 : The trifluoromethyl group enhances metabolic stability, supporting oral administration in preclinical models .

- A25–A30 : Halogen substituents (Cl, F) improve metabolic resistance but may increase hepatotoxicity risks .

Biological Activity

N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological diseases and cancer treatment. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a cyclopentyl group and a 5-methylpyrimidine moiety. Its chemical structure can be represented as follows:

Research indicates that compounds containing piperazine structures often interact with various biological targets, including receptors and enzymes involved in critical pathways. The specific interactions of this compound have not been extensively detailed in the literature, but similar compounds have shown activity against muscarinic receptors and other targets relevant to neurological function and cancer proliferation.

Anticancer Activity

Several studies have investigated the anticancer potential of piperazine derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 1.68 | Inhibition of tubulin polymerization |

| Compound B | MCF-7 (breast cancer) | 6.30 | EGFR inhibition |

| N-cyclopentyl derivative | TBD | TBD | TBD |

Studies suggest that modifications in the piperazine ring or substituents can enhance anticancer activity by improving binding affinity to target proteins or altering pharmacokinetic properties.

Neurological Activity

The compound's potential as a muscarinic receptor antagonist has been highlighted in patents and research articles focusing on neurological disorders. Muscarinic receptors play a crucial role in cognitive functions, and antagonists like N-cyclopentyl derivatives may offer therapeutic benefits for conditions such as Alzheimer's disease.

Case Studies

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with coupling a pyrimidine derivative (e.g., 5-methylpyrimidin-4-amine) to a piperazine-carboxamide scaffold. Key steps include:

- Nucleophilic aromatic substitution : Reacting halogenated pyrimidines with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C .

- Carboxamide formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate cyclopentylamine to the piperazine core .

Optimization strategies : - Monitor reaction progress via TLC or HPLC to adjust time and temperature.

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, pyrimidine protons at δ 8.0–8.5 ppm) and carbon signals for the carboxamide carbonyl (~165 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₅N₅O: calc. 327.2048, observed 327.2052) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits .

- Cellular viability assays : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT or CellTiter-Glo® .

- Receptor binding studies : Use radioligand displacement assays for GPCR targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Modify substituents (e.g., replace cyclopentyl with cyclohexyl or aryl groups) and compare bioactivity .

- 3D-QSAR modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like PI3Kγ (PDB: 2CHW) .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (pyrimidine N1) and hydrophobic regions (cyclopentyl group) .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response validation : Re-test activity in triplicate with a 10-point dilution series (e.g., 0.1–100 µM) to confirm IC₅₀ values .

- Assay interference checks : Rule out false positives via counter-screens (e.g., luciferase inhibition assays for ATP-dependent targets) .

- Meta-analysis : Compare results with structurally related compounds (e.g., N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide) to identify trends .

Q. What crystallographic methods are suitable for determining its conformational stability?

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via vapor diffusion (solvent: dichloromethane/methanol).

Q. How to design pharmacokinetic studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.